7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
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Overview
Description
7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound that features a unique imidazo-oxazine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitroimidazole derivative with a suitable oxazine precursor. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. For example, in its role as an intermediate in anti-tuberculosis drugs, the compound may interact with bacterial enzymes, inhibiting their function and thereby exerting its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole share a similar imidazole core and are used for their antimicrobial properties.
Oxazine Derivatives: Compounds like oxazepam, which contain an oxazine ring, are used for their anxiolytic and sedative effects.
Uniqueness: 7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is unique due to its combined imidazo-oxazine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for a wide range of chemical modifications, making it a versatile intermediate in the synthesis of various therapeutic agents .
Properties
Molecular Formula |
C8H11N3O4 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
7,7-dimethyl-2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C8H11N3O4/c1-8(2)5(12)3-10-4-6(11(13)14)9-7(10)15-8/h4-5,12H,3H2,1-2H3 |
InChI Key |
YJEYZFGEMIIIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN2C=C(N=C2O1)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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